Product packaging for 4-(3-Aminophenyl)piperazin-2-one(Cat. No.:CAS No. 1094352-46-1)

4-(3-Aminophenyl)piperazin-2-one

Cat. No.: B1498953
CAS No.: 1094352-46-1
M. Wt: 191.23 g/mol
InChI Key: JMTGBQBLCQMVJH-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)piperazin-2-one is a chemical compound featuring a piperazin-2-one core linked to a 3-aminophenyl group. This structure incorporates both an aromatic amine and a cyclic amide (lactam), making it a versatile intermediate for medicinal chemistry and drug discovery research. Piperazine derivatives are a prominent scaffold in pharmaceutical research, frequently found in ligands for central nervous system (CNS) targets . Specifically, compounds containing piperazine and anilines are often investigated for their potential affinity at various G-protein coupled receptors (GPCRs), such as histamine and sigma receptors . The presence of the aminophenyl substituent provides a site for further chemical modification, allowing researchers to develop structure-activity relationships (SAR) and optimize properties like potency and selectivity. As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and the development of potential therapeutic agents. The product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O B1498953 4-(3-Aminophenyl)piperazin-2-one CAS No. 1094352-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTGBQBLCQMVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655467
Record name 4-(3-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094352-46-1
Record name 4-(3-Aminophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Biological Activity Studies of 4 3 Aminophenyl Piperazin 2 One Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological activity of piperazine (B1678402) derivatives is profoundly influenced by the nature and position of substituents on the piperazine and phenyl rings. Structure-Activity Relationship (SAR) studies are crucial in elucidating how these chemical modifications translate into pharmacological effects, guiding the design of more potent and selective drug candidates. nih.gov

Influence of Substitutions on Pharmacological Activity

Substitutions on the piperazine and phenyl rings play a critical role in determining the pharmacological activity of 4-phenylpiperazin-2-one derivatives. Even minor alterations to the substitution pattern can lead to significant changes in their biological effects. ijrrjournal.com

For instance, in a series of phenylpiperazine derivatives, the introduction of different substituents on the phenyl ring and the piperazine nitrogen has been shown to modulate their activity. In the pursuit of acaricides, it was found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives displayed good activity. nih.gov Specifically, 4-acyl derivatives demonstrated potent effects against Tetranychus urticae. nih.gov Furthermore, the nature of the substituent on the benzyl (B1604629) group attached to the piperazine ring also impacted activity, with the para position being the most favorable. nih.gov

In the context of dual serotonin (B10506) and noradrenaline reuptake inhibitors, further substitutions on the phenyl rings of piperazine derivatives were investigated. nih.gov The replacement of phenyl rings with heterocycles is another strategy employed to modify the pharmacological profile. nih.gov

The following table summarizes the effect of various substitutions on the activity of phenylpiperazine derivatives based on different studies.

Core Structure Substituent Position Observed Activity
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine4-acyl groupPiperazine NitrogenGood acaricidal activity
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazineBenzyl groupPiperazine NitrogenGood acaricidal activity
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazineSubstituted benzyl grouppara-position on BenzylMost active for acaricidal activity

Stereochemical Aspects of Piperazinone Derivatives

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial factor that can significantly influence the biological activity of piperazinone derivatives. The specific spatial orientation of substituents can affect how a molecule interacts with its biological target, leading to differences in potency and efficacy between stereoisomers. nih.gov

For example, studies on N-substituted piperazine derivatives acting as dual inhibitors of serotonin and noradrenaline reuptake have demonstrated the importance of stereochemistry. The individual enantiomers of certain compounds were profiled, revealing that one enantiomer, (-)-2, possessed drug-like physicochemical properties and lacked significant inhibitory activity against key cytochrome P450 enzymes, which is a desirable characteristic for a drug candidate. nih.gov

In another study focusing on 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights a clear enantioselectivity for their biological target. nih.gov

Impact of the Aminophenyl Position on Biological Interactions

The position of the amino group on the phenyl ring of 4-phenylpiperazin-2-one derivatives is a critical determinant of their biological interactions and subsequent pharmacological activity. Altering the substitution pattern from ortho to meta to para can significantly change how the molecule binds to its target receptor or enzyme.

In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the position of the hydroxyl group on the phenyl ring, which is analogous to the amino group in terms of its electronic and hydrogen-bonding properties, was found to be crucial for analgesic activity. nih.gov Specifically, derivatives with a hydroxyl group at the meta position of the phenyl ring, i.e., 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, were synthesized and showed potent analgesic effects. nih.gov The S-(+) enantiomer of one such compound was found to be 105 times more potent than morphine. nih.gov This suggests that the meta-position is optimal for interaction with the target receptor responsible for analgesia.

Pharmacological Potential and Therapeutic Applications

Derivatives of 4-(3-aminophenyl)piperazin-2-one are being investigated for a wide range of therapeutic applications, owing to their diverse pharmacological activities. nih.gov Research has particularly focused on their potential in treating neurological disorders and cancer. silae.itontosight.ai

Investigations in Neurological Disorders (e.g., Antidepressant, Antipsychotic)

The piperazine nucleus is a common feature in many drugs targeting the central nervous system. ijrrjournal.com Derivatives of this compound have shown promise as potential treatments for neurological conditions like depression and psychosis. nih.govsilae.it

The pharmacological basis for these effects often lies in their ability to interact with various neurotransmitter receptors, such as serotonin and dopamine (B1211576) receptors. ijrrjournal.comnih.gov For example, some piperazine derivatives act as dual inhibitors of serotonin and noradrenaline reuptake, a mechanism of action for many antidepressant drugs. nih.gov The antipsychotic activity of piperazine derivatives is often linked to their affinity for dopamine receptors. nih.gov

A new piperazine derivative, LQFM192, demonstrated both anxiolytic-like and antidepressant-like activities in preclinical studies. nih.gov Its effects were found to be mediated by the serotonergic system. nih.gov Similarly, other piperazine derivatives have shown potential as antipsychotic agents by modulating dopamine and serotonin pathways. nih.gov

The table below presents some piperazine derivatives and their investigated activities in the context of neurological disorders.

Derivative Class Mechanism of Action Potential Application
N-substituted piperazinesDual serotonin and noradrenaline reuptake inhibition nih.govAntidepressant nih.gov
Piperazine derivativesDopamine and serotonin receptor modulation nih.govAntipsychotic nih.gov
LQFM192Serotonergic system modulation nih.govAnxiolytic, Antidepressant nih.gov
1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazinesOpioid receptor interaction nih.govAnalgesic nih.gov

Anticancer Activity Studies of Piperazinone Derivatives

The piperazine scaffold is increasingly being recognized for its potential in the development of anticancer agents. nih.gov Various derivatives of piperazinone have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. ontosight.ainih.gov

For instance, a series of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives were synthesized, and some compounds were tested for their in vitro cytotoxic activity against several human tumor cell lines. nih.gov One derivative, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, showed significant cytotoxic activity. nih.gov

In another study, novel piperazine derivatives were synthesized and evaluated for their anticancer properties, among other activities. nih.gov Two compounds, PD-1 and PD-2, effectively inhibited the growth of HepG2 (human liver cancer) cells in a dose-dependent manner. nih.gov

Furthermore, the overexpression of the sigma-1 receptor (σ1R) in various cancers has made it a target for diagnostic and therapeutic agents. nih.gov Molecules with a piperazine substructure have shown a high binding affinity for σ1R. nih.gov A fluoroethylated analogue of a piperazine-containing compound, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), demonstrated good affinity for σ1R and showed significant tumor uptake in preclinical imaging studies. nih.gov

The following table summarizes the findings of anticancer activity studies on various piperazinone derivatives.

Derivative Cancer Cell Line(s) Observed Effect
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileVarious human tumor cell linesCytotoxic activity nih.gov
PD-1HepG2 (human liver cancer)Growth inhibition nih.gov
PD-2HepG2 (human liver cancer)Growth inhibition nih.gov
[18F]FEt-PPZU-87 MG (glioma), B16F10 (melanoma)Specific binding to σ1R, tumor uptake nih.gov

Antimicrobial and Antifungal Activity Evaluations

Derivatives of this compound have demonstrated notable potential as both antimicrobial and antifungal agents. researchgate.netacgpubs.org In a study, various synthesized piperazine derivatives were screened for their effectiveness against several bacterial and fungal strains. researchgate.netacgpubs.org The antibacterial activity was evaluated against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netacgpubs.orgnih.gov Similarly, the antifungal activity was tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.orgnih.gov The results indicated that many of these compounds possess significant antimicrobial and antifungal properties. researchgate.netacgpubs.org

Another study synthesized a series of N-alkyl and N-aryl piperazine derivatives and tested their antimicrobial activity. nih.gov While all the synthesized compounds showed significant activity against the tested bacterial strains, they were found to be less active against the tested fungi. nih.gov Some piperazine derivatives incorporating a pyrimidine (B1678525) moiety also exhibited good antibacterial and antifungal activities. nih.gov For instance, certain synthesized compounds showed good antibacterial activity at a concentration of 40μg/ml, and others demonstrated significant antifungal activity at the same concentration when compared with standard drugs. nih.gov

Specifically, some N-phenylpiperazine derivatives showed moderate effects against various pathogens. nih.gov For example, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride demonstrated the highest inhibition activity against M. kansasii. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Piperazine Derivatives

Compound/Derivative Target Organism Activity Level Reference
Substituted piperazine derivatives Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli Significant antibacterial activity researchgate.netacgpubs.org
Substituted piperazine derivatives Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus Significant antifungal activity researchgate.netacgpubs.org
N-alkyl and N-aryl piperazine derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli Significant antibacterial activity nih.gov
N-alkyl and N-aryl piperazine derivatives Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger Less active nih.gov
Pyrimidine incorporated piperazine derivatives Various bacteria Good activity at 40µg/ml nih.gov
Pyrimidine incorporated piperazine derivatives Various fungi Significant activity at 40µg/ml nih.gov
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride M. kansasii High inhibition activity nih.gov
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride M. kansasii, M. marinum High inhibition activity nih.gov

Neuroprotective Effects in Preclinical Models

Recent studies have highlighted the neuroprotective potential of piperazine derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov A study focused on agonists of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating the stability of dendritic spines and memory formation. nih.gov Through screening, a piperazine compound (PPZ) was identified as a potential neuroprotective agent. nih.gov

Further investigations revealed that PPZ exerts its neuroprotective effects by activating neuronal store-operated calcium entry in spines. nih.gov In a preclinical model using 5xFAD mice, which exhibit features of Alzheimer's disease, PPZ was shown to restore the induction of long-term potentiation in hippocampal slices. nih.gov These findings suggest that piperazine derivatives could be promising lead molecules for the development of therapeutics for Alzheimer's disease. nih.gov Another study on newly synthesized 4-aminopyridine (B3432731) derivatives, which share a core structural feature, demonstrated a neuroprotective effect in a cuprizone-induced demyelination mouse model. nih.gov The derivatives were found to reverse the effects of cuprizone (B1210641) and improve memory processes. nih.gov

Antiparasitic Activity Assessments

The therapeutic potential of piperazine derivatives extends to the realm of antiparasitic agents. A study investigating pyrimido[1,2-a]benzimidazole (B3050247) compounds, which can be conceptually related to substituted piperazines, identified a derivative with a 3-fluorophenyl substituent as a potent antiparasitic agent against Leishmania major parasites. nih.gov This compound exhibited high activity against both promastigote and amastigote forms of the parasite, with EC50 values in the nanomolar range. nih.gov Another derivative showed significant and selective activity against Toxoplasma gondii. nih.gov These findings underscore the potential of this chemical scaffold in the development of new treatments for parasitic diseases. nih.gov

Potential in Protein Degradation Targeting (e.g., IRAK4)

While direct studies on this compound derivatives specifically targeting IRAK4 for protein degradation were not prominently found in the search results, the broader class of piperazine-containing compounds is being explored in the context of targeted protein degradation. The structural motifs present in these derivatives are often found in molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The aminophenyl group, in particular, can serve as a versatile handle for linking to other molecular components in the design of proteolysis-targeting chimeras (PROTACs). The development of such molecules targeting IRAK4, a key protein in inflammatory signaling pathways, is an active area of research.

Mechanisms of Action at Molecular and Cellular Levels

Receptor Interaction and Ligand Binding Studies (e.g., Serotonin, Dopamine, PPARβ/δ, 5-HT1A, alpha1-adrenergic)

The versatility of the this compound scaffold is evident in its ability to interact with a wide range of receptors, making it a valuable pharmacophore in medicinal chemistry.

Serotonin Receptors: Arylpiperazine derivatives are among the most significant classes of ligands for the 5-HT1A receptor, which is implicated in anxiety and depression. nih.gov Numerous studies have explored the structure-activity relationships of these derivatives as both agonists and antagonists of this receptor. nih.govnih.gov For instance, certain 1,2,4-trisubstituted piperazine derivatives have shown higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, while maintaining or slightly improving their affinity for 5-HT1A receptors. nih.gov The introduction of a 2-methoxy or 2,3-dichloro substituent into the phenylpiperazine moiety has been shown to enhance affinity towards 5-HT1A receptors. bg.ac.rs Furthermore, some derivatives have demonstrated properties of postsynaptic 5-HT1A partial agonists. nih.gov The development of highly selective 5-HT1A receptor inhibitors is often linked to the inclusion of a 4-alkyl-1-arylpiperazine scaffold. mdpi.com

Dopamine Receptors: Piperazine derivatives have also been extensively studied as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications. ijrrjournal.comnih.gov Some derivatives exhibit antagonist activity at D2 and D3 receptors. ijrrjournal.com The structural variations in the aryl portion of N-phenylpiperazine analogs play a crucial role in their affinity for the D3 dopamine receptor and their selectivity over the D2 receptor. nih.gov Certain compounds have shown high affinity and selectivity for the D4 receptor. drugbank.com

Alpha1-Adrenergic Receptors: Several 1,4-substituted piperazine derivatives have been evaluated for their affinity towards α1- and α2-adrenoceptors. nih.gov Compounds with an 1-(o-methoxyphenyl)piperazine moiety have shown to be important for high affinity to α-adrenoceptors. nih.gov Some derivatives with high affinity for 5-HT1A receptors have been found to be devoid of antagonist activity at α1-adrenergic receptors, indicating a degree of selectivity. nih.gov

Table 2: Receptor Binding Affinity of Selected Piperazine Derivatives

Derivative Class Receptor Target Binding Affinity (Ki) Reference
2-(methoxyphenyl)piperazine derivatives (e.g., 2a, 2c, 2f, 2g, 2h) 5-HT1A 0.12-0.63 nM nih.gov
1,4-substituted piperazine derivatives (e.g., 4, 5) α1-adrenoceptor 2.4 nM, 2.1 nM nih.gov
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) 5-HT1A 1.2 nM mdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) 5-HT1A 21.3 nM mdpi.com
4-thiophene-3-yl-benzamide N-phenylpiperazines (6a–f) D3 dopamine receptor 1.4–43 nM nih.gov
4-thiazolyl-4-ylbenzamide N-piperazine analogs (7a–f) D3 dopamine receptor 2.5–31 nM nih.gov

Enzyme Inhibition Profiles (e.g., DNA gyrase, DNA topoisomerase IV, Lanosterol (B1674476) 14α-demethylase)

DNA Gyrase and DNA Topoisomerase IV: Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.gov While specific data on this compound derivatives is limited, the broader class of novel bacterial topoisomerase inhibitors (NBTIs) often incorporates piperazine-like structures. nih.gov These inhibitors can target both enzymes, although their potency can vary between different bacterial species. nih.gov For instance, topoisomerase IV is often the primary target of NBTIs in Gram-negative bacteria. nih.gov The design of dual inhibitors that target both enzymes is a strategy to overcome bacterial resistance. nih.gov

Lanosterol 14α-demethylase: This enzyme, also known as CYP51, is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal drugs. researchgate.netwikipedia.org Azole antifungals are a major class of drugs that inhibit this enzyme. researchgate.net The intermediate 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine is used in the synthesis of posaconazole, a potent triazole antifungal drug that strongly inhibits lanosterol 14α-demethylase. ruifuchems.com This inhibition prevents the conversion of lanosterol to ergosterol, which is essential for the integrity of the fungal cell membrane. ruifuchems.com While fungal CYP51 is susceptible to inhibition, the human equivalent is more resistant. nih.gov

Modulation of Gene Transcription and Coregulator Recruitment

The ability of small molecules to modulate the activity of transcription factors (TFs) is a key area of drug discovery, as TFs are pivotal in controlling gene expression. nih.gov Derivatives of the arylpiperazine class, which are structurally related to this compound, have been shown to influence gene transcription through various mechanisms.

One established mechanism is the interaction with nuclear receptors. For instance, certain N-arylpiperazine derivatives have been evaluated for their androgen antagonist profile, which involves blocking the androgen receptor from initiating the transcription of its target genes. nih.gov Another arylpiperazine derivative, Naftopidil, is known to reduce levels of dihydrotestosterone (B1667394) in prostate tissue, which indirectly affects the transcriptional activity of the androgen receptor. nih.gov

Furthermore, some piperazine derivatives can influence the machinery involved in DNA replication and transcription. Studies on β-carboline linked aryl sulfonyl piperazine derivatives have demonstrated their capacity for DNA topoisomerase II inhibition. mdpi.com Topoisomerases are enzymes that manage the topological state of DNA; their inhibition directly interferes with processes like transcription and replication. Molecular docking studies have indicated that these compounds can bind to both the DNA and the topoisomerase enzyme, forming hydrogen bonds with key amino acid residues. mdpi.com

While direct evidence for the modulation of coregulator recruitment by this compound itself is limited in the available literature, the demonstrated ability of structurally similar arylpiperazines to act as nuclear receptor antagonists and enzyme inhibitors suggests a clear potential to alter transcriptional landscapes. nih.govmdpi.com

Induction of Apoptosis in Cellular Systems

A significant body of research highlights the ability of piperazine-based compounds to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents.

Novel piperazine derivatives have been shown to potently inhibit cancer cell proliferation and trigger caspase-dependent apoptosis. nih.gov One study identified a lead piperazine compound that was effective at nanomolar concentrations (GI50 = 0.06-0.16 μM) across multiple cancer cell lines. nih.gov The mechanism was found to involve the inhibition of several critical cancer signaling pathways, including PI3K/AKT, Src family kinases, and the BCR-ABL pathway, which is characteristic of chronic myelogenous leukemia. nih.gove-century.us

The induction of apoptosis is often confirmed through a variety of cellular and molecular assays. For example, the treatment of HeLa cervical cancer cells with a piperazine-azetidinone derivative led to characteristic morphological changes, DNA fragmentation, and phosphatidylserine (B164497) externalization—all hallmarks of apoptosis. nih.gov Further investigation revealed that this process was mediated by the intrinsic mitochondrial pathway, involving the generation of oxidative stress. nih.gov Similarly, another piperazine derivative, CB01, induced DNA fragmentation and nuclear condensation in glioblastoma and cervix cancer cells. researchgate.net This was accompanied by the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the activation of caspase-9 and caspase-3, further confirming the involvement of the mitochondrial pathway. researchgate.net

The table below summarizes findings on the pro-apoptotic activity of various piperazine derivatives.

Compound ClassCell Line(s)Key Apoptotic EventsMechanism of Action
Piperazine-azetidinone derivative (5e) HeLa (Cervical Cancer)Morphological changes, DNA fragmentation, cell-cycle arrest. nih.govOxidative stress-mediated intrinsic mitochondrial pathway. nih.gov
Novel piperazine derivative (C505) K562 (Leukemia), HeLa, AGS (Gastric)Caspase activation, cell cycle arrest. e-century.usInhibition of PI3K/AKT, Src, and BCR-ABL signaling. nih.gove-century.us
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) U87 (Glioblastoma), HeLaDNA fragmentation, nuclear condensation, caspase-3 and -9 activation. researchgate.netStimulation of the intrinsic mitochondrial signaling pathway. researchgate.net
Arylpiperazine derivatives (Naftopidil) PC-3, LNCaP (Prostate Cancer)Promotion of apoptosis. nih.govα1a/1d receptor blockade, reduction of dihydrotestosterone. nih.gov
Quinoxalinyl–piperazine derivative Breast, skin, pancreas, cervix cancer linesG2/M cell cycle arrest, p21 induction. nih.govInhibition of anti-apoptotic Bcl-2 protein. nih.gov

Interaction with Neurotransmitter Systems

The piperazine scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly neurotransmitter systems. rsc.org Derivatives have been developed to interact with a wide range of receptors, including serotonin, dopamine, and adrenergic receptors.

Arylpiperazine derivatives are particularly prominent as ligands for serotonin (5-HT) receptors. For example, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives featuring a piperazine linker were synthesized and tested for their affinity at 5-HT1A and 5-HT2A receptors. nih.gov Two compounds from this series, one with a 3-bromophenylpiperazine moiety and another with a 2-chlorophenylpiperazine moiety, demonstrated excellent affinity for the 5-HT1A receptor, with Ki values of 0.78 nM and 0.57 nM, respectively. nih.gov

The dopamine receptor family is another key target. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was identified as a high-affinity and selective ligand for the dopamine D4 receptor. nih.gov Structure-activity relationship (SAR) studies on this lead compound revealed that modifications to the amide bond or the length of the alkyl chain between the benzamide (B126) and piperazine rings generally led to a decrease in D4 receptor affinity. nih.gov

The table below details the interaction of specific piperazine derivatives with various neurotransmitter receptors.

Derivative StructureReceptor TargetBinding Affinity (Ki)
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one 5-HT1A0.78 nM nih.gov
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one 5-HT1A0.57 nM nih.gov
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Dopamine D4High affinity nih.gov

Selectivity Profiling and Off-Target Binding Considerations

In drug development, achieving selectivity for the intended biological target over other related targets is crucial for minimizing side effects. For piperazine derivatives, which can interact with multiple receptor families, selectivity profiling is a critical step.

A study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide highlighted its nature as a high-affinity and selective dopamine D4 receptor ligand. nih.gov To confirm this selectivity, its binding profile was determined not only at the D4 receptor but also at the dopamine D2, serotonin 5-HT1A, and adrenergic alpha(1) receptors, demonstrating lower affinity for these off-targets. nih.gov This type of comparative binding assay is fundamental to understanding a compound's selectivity.

Selectivity can also be observed between receptor subtypes. In the coumarin-piperazine series, while several compounds had high affinity for the 5-HT1A receptor, their affinity for the 5-HT2A receptor was also measured, allowing for a determination of their selectivity ratio. nih.gov

Another dimension of selectivity is the preference for cancer cells over healthy cells. In the development of novel vindoline–piperazine conjugates for anticancer applications, select compounds were tested for their cytotoxicity against both human tumor cell lines and non-tumor Chinese hamster ovary (CHO) cells. nih.gov This allowed for the identification of compounds with promising selectivity towards cancer cells, an essential attribute for a potential therapeutic agent. nih.gov

Compound/ClassPrimary Target(s)Off-Target(s) ScreenedSelectivity Notes
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Dopamine D4Dopamine D2, 5-HT1A, Adrenergic α1High selectivity for D4 over other receptors. nih.gov
Coumarin-piperazine derivatives 5-HT1A5-HT2AAllows for determination of selectivity between 5-HT subtypes. nih.gov
Vindoline-piperazine conjugates Human Cancer Cells (various)Non-tumor CHO cellsExhibited promising selectivity for cancer cells over non-tumor cells. nih.gov

Drug Delivery System Applications for Piperazinone Compounds

The physicochemical properties of the piperazine scaffold make it a valuable component in the design of advanced drug delivery systems. rsc.org A notable application is in the delivery of nucleic acid-based therapies, such as small interfering RNA (siRNA). nih.govacs.org

One innovative strategy involves decorating the internal cavity of a "humanized" chimeric Archaeal ferritin (HumAfFt) nanocage with novel cationic piperazine-based compounds. nih.govresearchgate.net These piperazine linkers introduce positive charges into the ferritin core, enabling the physical entrapment of negatively charged siRNA duplexes through electrostatic interactions. acs.org This system serves two critical functions: it protects the labile siRNA from degradation by enzymes in the bloodstream and facilitates its delivery into cells. acs.org

This delivery system is designed to target the human transferrin receptor (TfR1), which is often overexpressed on the surface of cancer cells. nih.govresearchgate.net By engaging with TfR1, the entire siRNA-loaded ferritin construct is taken up by the cancer cell. nih.gov Studies have demonstrated that this method allows for efficient siRNA delivery into HeLa, HepG2, and MCF-7 cancer cells, leading to improved silencing of the target gene (GAPDH) compared to standard transfection methods. nih.gov This approach represents a promising platform for targeted, multifunctional siRNA delivery for therapeutic applications. nih.govresearchgate.net Additionally, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been noted for good membrane permeability, a fundamental property for any compound intended for intracellular action or delivery. mdpi.com

Computational Chemistry and Molecular Modeling of 4 3 Aminophenyl Piperazin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are crucial for predicting the binding orientation and affinity of a ligand to a target protein. For piperazine-containing molecules, these studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on various piperazine (B1678402) derivatives have been conducted to evaluate their potential as inhibitors for targets like the SARS-CoV-2 main protease and PI3Kδ. nih.govnih.gov

In a typical docking study involving a molecule like 4-(3-Aminophenyl)piperazin-2-one, the amine group on the phenyl ring and the carbonyl group on the piperazinone ring would be expected to act as key hydrogen bond donors and acceptors, respectively. The aromatic phenyl ring could engage in π-π stacking or hydrophobic interactions within the target's binding pocket. Without specific studies on this compound, it is not possible to provide a data table of binding energies or detail specific amino acid interactions.

In Silico Screening and Rational Drug Design Methodologies

Rational drug design and in silico screening are powerful methods to identify and optimize novel therapeutic agents. These approaches often involve creating libraries of compounds that are then computationally screened against a biological target. The piperazine scaffold is a frequent component in such libraries due to its "privileged" status in medicinal chemistry. nih.gov

Methodologies that could be applied to this compound include:

Pharmacophore-based screening: A pharmacophore model could be built based on known active ligands for a specific target. Molecules containing the this compound scaffold could then be screened to see if they match the required 3D arrangement of chemical features.

Structure-based virtual screening: If a 3D structure of a target protein is available, large chemical libraries can be docked into the active site to identify potential binders. This compound could be included in such a library for screening against various disease targets.

Studies on other piperazine derivatives have successfully used these methods to identify potential inhibitors for targets such as mTORC1 and Alzheimer's-related enzymes. mdpi.comresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a standard part of modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the process. isca.meneliti.com Various computational tools (e.g., SwissADME, pkCSM) are used to predict these properties. isca.me

For a compound like this compound, a hypothetical ADMET profile would be generated based on its structure. While specific data is unavailable, predictions for similar small molecule piperazine derivatives often show good oral bioavailability and membrane permeability. mdpi.comnih.govnih.gov A general predicted profile is outlined in the table below, based on common outputs from ADMET prediction software for analogous structures.

Table 1: Hypothetical In Silico ADMET Predictions for this compound

Property Predicted Value Interpretation
Molecular Weight ~205.25 g/mol Complies with Lipinski's Rule of Five (<500)
LogP (Lipophilicity) 0.5 - 1.5 Indicates good balance between solubility and permeability
H-Bond Donors 2 Complies with Lipinski's Rule of Five (≤5)
H-Bond Acceptors 3 Complies with Lipinski's Rule of Five (≤10)
Oral Bioavailability High Predicted to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeation Variable May or may not cross the BBB; depends on specific parameters
Cytochrome P450 (CYP) Inhibition Likely inhibitor of some isoforms Common for amine-containing compounds

Note: This table is illustrative and not based on published experimental or computational data for the specific title compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to determine the stable low-energy three-dimensional shapes of a molecule, which is critical for understanding its interaction with a biological target. The piperazin-2-one (B30754) ring typically adopts a chair or twisted-boat conformation. The flexibility of the bond connecting the phenyl group to the piperazine nitrogen allows for various spatial orientations of the phenyl ring relative to the heterocyclic core.

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose identified through docking. nih.gov MD studies on other piperazine-based ligands have been used to confirm the stability of interactions with target proteins and to refine binding free energy calculations. mdpi.com For this compound, an MD simulation would typically be run after docking it into a target's active site to observe the stability of key hydrogen bonds and hydrophobic contacts, ensuring the predicted binding mode is maintained in a dynamic, solvated environment.

Advanced Analytical Methodologies in Piperazin 2 One Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for separating components of a mixture and quantifying the purity of a compound. For piperazin-2-one (B30754) derivatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques. jocpr.comresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of piperazin-2-one compounds, enabling both qualitative and quantitative assessments. researchgate.net The versatility of HPLC allows for its application in various stages of research and development, from reaction monitoring to final product quality control. The choice of stationary phase, mobile phase composition, and detector is critical and is tailored to the specific properties of the analyte.

For instance, in the analysis of piperazine (B1678402) derivatives, a derivatization step with a UV-active compound like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at trace levels using a standard HPLC-UV system. jocpr.com One validated method utilized a Chiralpak IC column with a mobile phase of acetonitrile, methanol, and diethylamine (B46881) (90:10:0.1, v/v/v) at a flow rate of 1.0 ml/min, with detection at 205 nm. jocpr.com This demonstrates the adaptability of HPLC methods to overcome challenges like low UV absorption of the parent compound. jocpr.com

Chiral HPLC is particularly crucial for separating enantiomers of chiral piperazin-2-one derivatives. A study on substituted piperazin-2-ones utilized a Daicel Chiralcel OD-H column with varying ratios of 2-propanol and hexane (B92381) as the mobile phase for successful enantiomeric separation, with detection typically around 209-210 nm. rsc.org

The table below summarizes typical HPLC conditions used for the analysis of piperazine derivatives, which can be adapted for "4-(3-Aminophenyl)piperazin-2-one".

Table 1: Exemplary HPLC Conditions for Piperazine Derivative Analysis

Parameter Condition 1 Condition 2
Column Chiralpak IC (250 x 4.6 mm, 5µm) jocpr.com Daicel Chiralcel OD-H rsc.org
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) jocpr.com 2-propanol:Hexane (e.g., 10:90, 15:85, 5:95) rsc.org
Flow Rate 1.0 mL/min jocpr.com 1.0 mL/min rsc.org
Detection UV at 205 nm jocpr.com UV at 209-210 nm rsc.org
Column Temp. 35°C jocpr.com Not specified
Injection Vol. 10 µL jocpr.com Not specified

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective analytical tool. nih.govresearchgate.net This technique is invaluable for the identification and structural elucidation of piperazin-2-one derivatives and their metabolites, even in complex matrices. nih.gov

In a typical LC-MS setup, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺, which helps in determining the molecular weight of the compound. nih.gov Further fragmentation of these ions (MS/MS) provides structural information. nih.gov

For example, a study on piperazine designer drugs utilized an LC-MS method that allowed for the detection and identification of various derivatives. nih.govresearchgate.net The method confirmed the reproducibility of fragmentation patterns, which is crucial for unambiguous identification. nih.gov Another study on psychoactive phenylpiperazines employed LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry). nih.gov This high-resolution technique allowed for the determination of the predicted chemical formula with high accuracy (e.g., 0.5 ppm error). nih.gov

The development of LC-MS methods often involves optimizing the separation conditions to achieve good chromatographic resolution of all analytes in a short time frame. researchgate.netnih.gov

Spectroscopic Characterization

Spectroscopic techniques are essential for the definitive structural elucidation of newly synthesized compounds like "this compound". These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR experiments are routinely performed.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a piperazin-2-one derivative, one would expect to see characteristic signals for the aromatic protons of the phenyl ring, the protons of the piperazinone ring, and the amine proton. nih.govmdpi.com For instance, in a study of N,N'-substituted piperazines, the ¹H NMR spectrum showed four broad signals for the piperazine NCH₂ groups, indicating a complex conformational behavior. nih.gov

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their electronic environment (e.g., carbonyl, aromatic, aliphatic carbons). nih.govrsc.org In the analysis of a piperazine-embedded aza-dibenzocorannulene analogue, the ¹³C NMR spectrum showed distinct signals for the various carbon atoms, although some overlap was noted. rsc.org

Dynamic NMR studies can also be employed to investigate conformational changes, such as the chair conformation of the piperazine ring. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For "this compound," key absorption bands would be expected for:

N-H stretching: From the primary amine (NH₂) and the secondary amide (N-H) in the piperazinone ring. researchgate.net

C=O stretching: A strong absorption band characteristic of the amide carbonyl group in the piperazin-2-one ring. nih.gov

C-N stretching: Associated with the amine and amide groups.

Aromatic C-H and C=C stretching: From the aminophenyl group. mdpi.com

In a study of piperazine-substituted dihydrofuran derivatives, the IR spectra clearly showed the characteristic C=O stretching bands around 1700 cm⁻¹. nih.gov Similarly, the IR spectrum of a piperazine-substituted naphthoquinone derivative displayed a characteristic peak for the C=O group at 1635 cm⁻¹. acs.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. rsc.orgnih.gov

For "this compound" (C₁₀H₁₃N₃O), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value. This serves as a powerful confirmation of the compound's identity. For example, in the synthesis of a piperazine derivative, HRMS (ESI) was used to confirm the molecular formula C₁₅H₂₂FN₂O by comparing the calculated mass (265.1711) with the found mass (265.1712). rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Piperazin-2-one
4-chloro-7-nitrobenzofuran (NBD-Cl)
Piperazine
1-(4-nitrobenzoyl)piperazine
4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine
4-(3-azidopropyl)-1-(4-fluorobenzoyl)piperazine
1-benzylpiperazine (BZP)
1-(3-chlorphenyl)piperazine (mCPP)
N-(3-methylbenzyl)piperazine (MeBP)
1-(2-methoxy-phenyl)piperazine (MeOPP)
1-methyl-3-phenylpiperazine (MeP)
1-(3-trifluoromethylphenyl)piperazine (TFMPP)
1-(4-chlorophenyl)piperazine (pCPP)
N-(4-aminophenyl)piperidine
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
1-(4-bromophenyl)piperazine (pBPP)
1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP)
Nintedanib
4,5-dichloro-3H-1,2-dithiol-3-one
4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Aminophenyl)piperazin-2-one, and how can purity be optimized?

Methodological Answer:
A common synthesis involves condensation of 3-aminobenzene derivatives with piperazin-2-one precursors under reflux conditions. For example:

  • Step 1: React 3-nitrobenzene derivatives with a piperazin-2-one scaffold in anhydrous ethanol at 80°C for 12 hours under nitrogen.
  • Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C) or sodium dithionite.
  • Step 3: Purify via column chromatography (chloroform:methanol, 3:1 v/v) and recrystallize from diethyl ether.
    Purity Optimization: Monitor reaction progress via TLC (silica gel, UV detection). Use high-resolution mass spectrometry (HRMS) and HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm purity (>95%) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure using SHELXL for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXPRO for data processing .
  • NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals:
    • ¹H NMR: δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine ring protons).
    • ¹³C NMR: δ 165–170 ppm (carbonyl C=O), δ 115–140 ppm (aromatic carbons) .
  • FT-IR: Confirm functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹).

Advanced: How can conformational analysis of the piperazin-2-one ring be performed to assess puckering dynamics?

Methodological Answer:

  • Puckering Parameters: Apply the Cremer-Pople method to quantify ring non-planarity. Calculate puckering amplitude (q) and phase angle (φ) using atomic coordinates from crystallography or DFT-optimized structures .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare with experimental data (e.g., X-ray bond lengths ±0.02 Å).
  • Dynamic NMR: Study ring inversion barriers by variable-temperature ¹H NMR (e.g., coalescence temperature analysis in DMSO-d₆).

Advanced: What pharmacological screening strategies are suitable for evaluating this compound derivatives?

Methodological Answer:

  • Receptor Binding Assays: Screen for δ-opioid receptor affinity using radioligand displacement (e.g., [³H]DAMGO). Compare to AZD2327, a δ-opioid agonist with a related piperazine scaffold .
  • Functional Assays: Measure cAMP inhibition in HEK293 cells expressing human receptors (EC₅₀ determination via ELISA).
  • ADME Profiling: Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 30 minutes indicates suitability for in vivo studies).

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation: Use fume hoods for weighing and synthesis.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage: Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported crystallographic data for piperazin-2-one derivatives?

Methodological Answer:

  • Data Validation: Cross-check CIF files using checkCIF (IUCr) to identify outliers in bond angles/distances.
  • Temperature Effects: Compare data collected at 100 K vs. room temperature; thermal motion may explain discrepancies in torsion angles (±5°).
  • Software Benchmarking: Refine the same dataset with SHELXL and alternative programs (e.g., Olex2) to assess model bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.